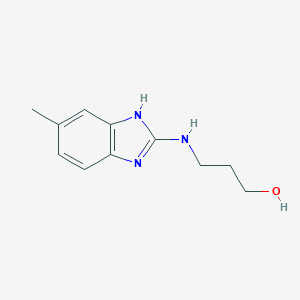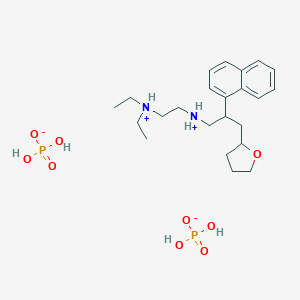
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In
Mecanismo De Acción
The mechanism of action of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves its ability to bind to calcium ions. When calcium ions are present, the compound undergoes a conformational change that results in an increase in fluorescence. This fluorescence can then be used to detect the presence of calcium ions in cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate are primarily related to its ability to detect calcium ions. This compound has been shown to be a highly sensitive and specific probe for calcium ions, making it a valuable tool for researchers studying the role of calcium in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate in lab experiments is its high sensitivity and specificity for calcium ions. This compound has been shown to be a reliable and effective tool for detecting calcium ions in cells. However, one limitation of using this compound is that it requires the use of specialized equipment, such as a fluorescence microscope, to detect its fluorescence.
Direcciones Futuras
There are many potential future directions for research involving 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate. One area of interest is the development of new fluorescent probes for detecting other ions or molecules in cells. Additionally, researchers may explore the use of this compound in new applications, such as the development of new therapies for diseases related to calcium dysregulation. Finally, future research may focus on improving the sensitivity and specificity of this compound for detecting calcium ions in cells.
Métodos De Síntesis
The synthesis method for 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves several steps. The first step is the reaction of 2-furanpropylamine with diethylaminoethyl chloride to form the intermediate compound 2-furanpropyl-N,N-diethylaminoethylamine. This compound is then reacted with 1-naphthylisocyanate to form the final product, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate.
Aplicaciones Científicas De Investigación
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of calcium ions in cells. This compound has also been used as a tool for studying the role of calcium in the regulation of cellular processes such as exocytosis and neurotransmitter release. Additionally, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in studies of the effects of calcium on protein-protein interactions and the regulation of ion channels.
Propiedades
Número CAS |
10347-74-7 |
|---|---|
Nombre del producto |
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate |
Fórmula molecular |
C23H40N2O9P2 |
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
diethyl-[2-[[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azaniumyl]ethyl]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C23H34N2O.2H3O4P/c1-3-25(4-2)15-14-24-18-20(17-21-11-8-16-26-21)23-13-7-10-19-9-5-6-12-22(19)23;2*1-5(2,3)4/h5-7,9-10,12-13,20-21,24H,3-4,8,11,14-18H2,1-2H3;2*(H3,1,2,3,4) |
Clave InChI |
RGYLNDGKFQMSTO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-] |
SMILES canónico |
CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Sinónimos |
diethyl-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]ammonioethyl]azani um, dihydroxy-oxido-oxo-phosphorane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




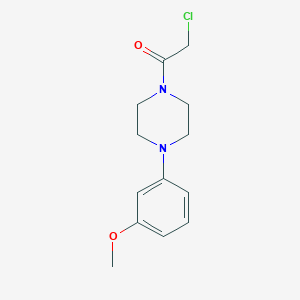
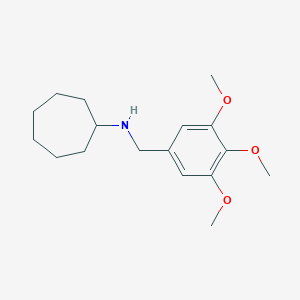
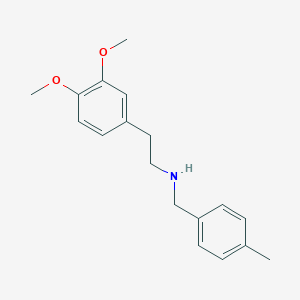

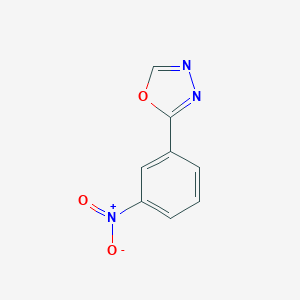

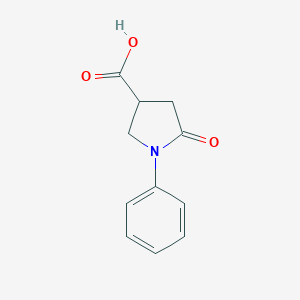
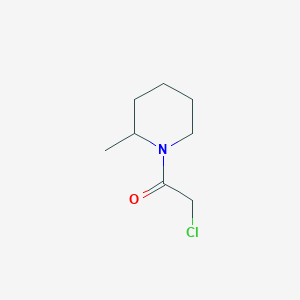
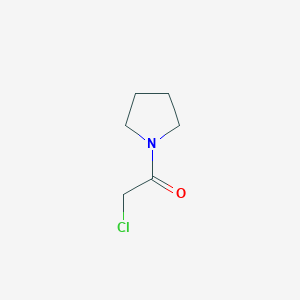

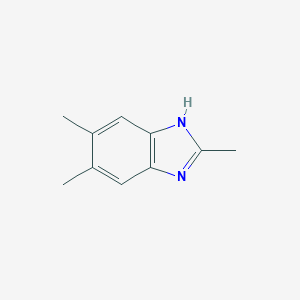
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
